molecular formula C14H21N B14430158 Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine

Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine

Katalognummer: B14430158
Molekulargewicht: 203.32 g/mol
InChI-Schlüssel: ISRINZIWHMWKBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine is a complex polycyclic amine compound known for its unique structure and properties. This compound is part of the diamantane family, which is characterized by its rigid, cage-like structure. The compound’s unique geometry and stability make it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine typically involves multiple steps, starting from simpler hydrocarbons. One common method involves the cyclization of appropriate precursors under high-pressure conditions to form the polycyclic framework. The amine group is then introduced through subsequent reactions, such as amination or reductive amination .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. advancements in synthetic chemistry and catalysis have made it possible to produce this compound on a larger scale, albeit with significant investment in specialized equipment and expertise .

Analyse Chemischer Reaktionen

Types of Reactions

Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism by which pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s rigid structure allows it to fit into specific binding sites on proteins or other biomolecules, potentially altering their function. The pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine is unique due to its amine functional group, which imparts different chemical properties and reactivity compared to its ketone and alcohol counterparts. This uniqueness makes it valuable for specific applications where the amine group plays a crucial role .

Eigenschaften

Molekularformel

C14H21N

Molekulargewicht

203.32 g/mol

IUPAC-Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine

InChI

InChI=1S/C14H21N/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13H,1-6,15H2

InChI-Schlüssel

ISRINZIWHMWKBM-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3C4C1C5CC(C4)CC3(C5C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.